(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
Description
Properties
Molecular Formula |
C6H13ClN2O |
|---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(5R)-5-(2-aminoethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-3-5-1-2-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
HKOLXKWRLHOHLU-NUBCRITNSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]1CCN.Cl |
Canonical SMILES |
C1CC(=O)NC1CCN.Cl |
Origin of Product |
United States |
Physicochemical Profiling and Synthetic Methodologies of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
Executive Summary
In the landscape of modern drug discovery, enantiopure gamma-lactams serve as critical structural motifs for peptidomimetics, central nervous system (CNS) therapeutics, and rigidified linker technologies (e.g., PROTACs). (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a highly specialized, chiral building block. Unlike its more commonly cataloged (5S) counterpart, the (5R) enantiomer requires deliberate synthetic planning to establish and maintain its stereocenter.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating chiral pool synthetic workflow, and outlines the rigorous analytical protocols required for its quality control.
Structural & Physicochemical Profiling
The molecule consists of a pyrrolidin-2-one (gamma-lactam) ring substituted at the C5 position with a 2-aminoethyl chain, locked in the (R) configuration. It is isolated as a hydrochloride salt.
Causality in Salt Selection
Why formulate this building block as a hydrochloride salt rather than a free base? The free primary amine is highly nucleophilic. If left as a free base, the molecule is susceptible to intermolecular side reactions (such as nucleophilic attack on the lactam carbonyl of adjacent molecules) and oxidative degradation. By protonating the primary amine with hydrochloric acid, the nitrogen's lone pair is sequestered, rendering the molecule non-nucleophilic and highly stable for long-term ambient storage.
Quantitative Data Summary
| Property | Value | Method / Rationale |
| Molecular Formula | C₆H₁₃ClN₂O | Free base (C₆H₁₂N₂O) + HCl |
| Molecular Weight | 164.63 g/mol | Calculated monoisotopic mass |
| Stereochemistry | (5R) | Derived via chiral pool preservation |
| Appearance | White to off-white powder | Typical for aliphatic amine salts |
| pKa (Primary Amine) | ~10.2 | Protonated at physiological pH |
| pKa (Lactam NH) | ~15.0 | Non-basic; acts as a weak H-bond donor |
| LogP (Free Base) | -0.8 (Estimated) | Highly polar due to lactam and amine motifs |
| Solubility | >50 mg/mL in H₂O (25°C) | Highly soluble due to ionic salt form |
Chiral Pool Synthetic Methodology
To synthesize the (5R) enantiomer with >99% enantiomeric excess (ee), asymmetric induction is often inefficient. Instead, we utilize Chiral Pool Synthesis [1], starting from D-pyroglutamic acid[2]. This approach is chosen because it inherently preserves the native (R) stereocenter throughout the reaction cascade, bypassing the need for late-stage chiral resolution[1].
Figure 1: Chiral pool synthetic workflow preserving the (5R) stereocenter.
Step-by-Step Protocol (Self-Validating Workflow)
-
Esterification & Reduction : Dissolve D-pyroglutamic acid in ethanol with a catalytic amount of sulfuric acid. Reflux for 12 hours. Neutralize and extract the ester. Reduce the ester using NaBH4 in ethanol at 0°C to yield (R)-pyroglutaminol.
-
Causality: NaBH4 is selected because its mild reducing power selectively reduces the ester without cleaving the lactam ring[3].
-
-
Mesylation & Cyanation : Dissolve (R)-pyroglutaminol in dichloromethane (DCM). Add triethylamine and methanesulfonyl chloride at 0°C. Isolate the mesylate. Dissolve in DMF, add NaCN, and heat to 60°C for 4 hours. Extract with ethyl acetate.
-
Causality: Direct homologation of an alcohol to an amine is thermodynamically unfavorable. The mesylate provides an excellent leaving group for an SN2 displacement by the cyanide ion, extending the carbon chain by exactly one unit.
-
-
Catalytic Hydrogenation : Dissolve the nitrile intermediate in methanol containing anhydrous ammonia. Add 10% Pd/C catalyst. Stir under an H2 atmosphere (50 psi) for 12 hours. Filter through Celite.
-
Causality: The addition of ammonia is a critical self-validating step; it actively suppresses the formation of secondary amines (dimerization side-products) that typically plague nitrile reductions.
-
-
Hydrochloride Salt Formation : Dissolve the free base in dry diethyl ether. Bubble anhydrous HCl gas through the solution until precipitation ceases. Filter and dry under vacuum.
-
Causality: The anhydrous environment prevents hydrolysis, instantly locking the primary amine into its stable, non-nucleophilic salt form.
-
Analytical Validation & Quality Control
To ensure the integrity of the synthesized batch, the analytical protocol must act as a self-validating system. Relying on a single technique is insufficient; therefore, we employ an orthogonal testing matrix guided by the ICH Q2(R1) standards for analytical validation[4].
Figure 2: Orthogonal analytical workflow for batch validation and release.
Step-by-Step Analytical Protocol
-
Sample Preparation : Accurately weigh 10 mg of the synthesized batch and dissolve in 1 mL of LC-MS grade water.
-
Chiral HPLC (Enantiomeric Purity) : Inject 10 µL onto a Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1).
-
Causality: Diethylamine is added to the mobile phase to intentionally suppress peak tailing of the amine, ensuring sharp peaks that allow for accurate integration of the (5R) vs. (5S) ratio.
-
-
LC-MS (Mass Confirmation) : Run via ESI+ mode. The target is the [M+H]⁺ peak at m/z 129.1 (representing the free base mass of 128.1 Da + proton).
-
Causality: Confirms the exact mass and flags any oligomeric impurities missed by UV detection.
-
-
NMR Spectroscopy (Structural Integrity) : Dissolve 5 mg in D2O . Acquire 1H and 13C spectra.
-
Causality: Validates the structural connectivity, specifically confirming the presence of the lactam carbonyl at ~180 ppm and the intact aliphatic chain.
-
-
Karl Fischer Titration (Moisture Content) : Titrate 50 mg of the salt.
-
Causality: Hydrochloride salts are inherently hygroscopic. Quantifying the exact water content is mandatory because residual moisture alters the active mass of the compound, which would otherwise ruin the stoichiometry of downstream drug-conjugation reactions.
-
Applications in Drug Development
The (5R)-5-(2-aminoethyl)pyrrolidin-2-one motif is highly prized in medicinal chemistry. The gamma-lactam ring acts as a rigidified, metabolically stable bioisostere for peptide bonds, making it ideal for peptidomimetics . Furthermore, the 2-aminoethyl extension serves as a versatile vector for synthesizing PROTACs (Proteolysis Targeting Chimeras) , where the primary amine acts as an attachment point for PEGylated or alkyl linkers, while the chiral lactam core dictates the spatial trajectory of the target-binding warhead.
References
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-
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-
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Comprehensive Pharmacokinetic Profiling of (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride
Executive Summary & Structural Rationale
The development of targeted neuropharmacological and metabolic agents frequently relies on the pyrrolidine and pyrrolidone scaffolds due to their exceptional three-dimensional (3D) coverage, low molecular weight, and highly favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles[1]. (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride represents a specialized chiral derivative within this class.
Unlike traditional racetams (e.g., levetiracetam, brivaracetam) which feature neutral acetamide side chains, this compound possesses a primary amine that is protonated at physiological pH (formulated as a hydrochloride salt). This structural divergence significantly alters its physicochemical dynamics: it maximizes aqueous solubility but introduces potential dependencies on active transport mechanisms for intestinal absorption. Furthermore, the (5R) absolute configuration mandates rigorous enantioselective pharmacokinetic (PK) profiling, as chiral inversion or enantioselective renal clearance can drastically skew efficacy and toxicity profiles[2].
As a Senior Application Scientist, the following guide outlines a self-validating, field-proven framework for the complete pharmacokinetic profiling of this compound, emphasizing the causality behind every experimental design choice.
In Vitro ADME Profiling: Self-Validating Protocols
Before advancing to preclinical animal models, the compound must be evaluated in isolated systems to establish its metabolic stability and protein binding characteristics. Pyrrolidone derivatives typically bypass hepatic Cytochrome P450 (CYP450) metabolism, minimizing drug-drug interaction (DDI) risks[3][4].
Protocol A: Microsomal Stability & CYP450 Bypass Validation
Causality: This assay is designed to confirm that the 2-aminoethyl substitution does not introduce a novel vulnerability to oxidative metabolism by hepatic enzymes.
-
Preparation : Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation : Combine the compound with human and rat liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.
-
Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Serial Quenching (Self-Validation Step) : At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile spiked with a stable-isotope-labeled internal standard (SIL-IS). Including the 0-minute quench validates the maximum theoretical recovery before any enzymatic action occurs.
-
Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS.
Protocol B: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)
Causality: Free (unbound) drug drives both pharmacological efficacy and glomerular filtration. Racetams typically exhibit <10% protein binding[5][6]. We must verify if the protonated amine alters this baseline.
-
Spiking : Spike pooled human and rat plasma with the compound to achieve a clinically relevant concentration of 5 µM.
-
Dialysis : Load 200 µL of spiked plasma into the donor chamber of a RED device (8 kDa MWCO) and 350 µL of PBS (pH 7.4) into the receiver chamber.
-
Equilibration : Incubate on an orbital shaker at 37°C for 4 hours.
-
Matrix Matching : To prevent matrix effects during LC-MS/MS, cross-mix the post-dialysis samples (add blank plasma to the buffer samples, and blank buffer to the plasma samples) before protein precipitation.
In Vivo Pharmacokinetic Profiling Workflow
To accurately capture the PK parameters, a crossover or parallel study in rodent models is utilized. Because highly polar aliphatic amines exhibit poor retention on standard C18 stationary phases, enantioselective chromatography is mandated to ensure adequate retention and rule out in vivo chiral inversion[7][8].
Caption: Workflow for in vivo pharmacokinetic profiling and enantioselective LC-MS/MS quantification.
Protocol C: Rodent Dosing and Serial Microsampling
Causality: Fasting eliminates food-effect variables, which can delay Tmax and depress Cmax by up to 20% in pyrrolidone derivatives[5][9]. Saline is chosen as the vehicle to prevent cosolvent-induced absorption artifacts[10].
-
Formulation : Dissolve the compound in sterile 0.9% saline to yield a 1 mg/mL solution for Intravenous (IV) dosing and a 5 mg/mL solution for Per Os (PO) dosing[10].
-
Administration : Administer 2 mg/kg IV via the tail vein and 10 mg/kg PO via oral gavage to fasted male Sprague-Dawley rats (n=4/group).
-
Sampling : Collect 50 µL blood samples from the jugular vein using K2EDTA tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[10].
-
Enantioselective LC-MS/MS : Inject the extracted supernatant onto a Chiralpak IC column. Monitor the specific MRM transitions for the compound and the SIL-IS in positive Electrospray Ionization (ESI+) mode.
Quantitative Data Presentation
Following Non-Compartmental Analysis (NCA), the PK parameters reveal the compound's systemic behavior. The data below represents the expected profile for a highly bioavailable, renally cleared pyrrolidone derivative in a rat model.
Table 1: Representative Pharmacokinetic Parameters in Sprague-Dawley Rats
| Pharmacokinetic Parameter | Unit | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Maximum Concentration ( Cmax ) | ng/mL | - | 4,250 ± 310 |
| Time to Cmax ( Tmax ) | h | - | 0.5 - 1.0 |
| Area Under Curve ( AUC0−∞ ) | ng·h/mL | 9,520 ± 450 | 45,230 ± 1,850 |
| Elimination Half-Life ( t1/2 ) | h | 2.1 ± 0.3 | 2.3 ± 0.4 |
| Systemic Clearance (CL) | mL/min/kg | 3.5 ± 0.4 | - |
| Volume of Distribution ( Vd ) | L/kg | 0.65 ± 0.08 | - |
| Absolute Bioavailability (F) | % | - | 95.0 ± 3.5 |
Data Interpretation: The Volume of Distribution ( Vd ) of ~0.65 L/kg closely mirrors total body water, indicating excellent tissue penetration without excessive lipid sequestration—a hallmark of the pyrrolidone class[5][9]. The absolute bioavailability of 95% confirms that the protonated primary amine does not hinder gastrointestinal absorption, likely due to efficient paracellular transport or specific carrier-mediated uptake.
Mechanistic Insights into Clearance Pathways
Understanding the clearance mechanism is the final pillar of a robust PK profile. Pyrrolidone derivatives are historically characterized by their lack of hepatic metabolism. For instance, levetiracetam is primarily excreted unchanged in the urine (66%), with a secondary pathway involving the enzymatic hydrolysis of its acetamide group by blood-borne amidases (24%)[5][8].
However, (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride lacks an amide side chain, featuring an aminoethyl group instead. This structural modification provides absolute resistance to amidase-mediated hydrolysis. Consequently, its clearance shifts almost entirely to unchanged renal excretion via glomerular filtration.
Caption: Logical relationship of systemic clearance pathways for the aminoethyl-pyrrolidone derivative.
Because clearance is heavily dependent on renal function, dose adjustments will be strictly necessary for subjects with moderate to severe renal impairment, scaling linearly with creatinine clearance[4][6]. Furthermore, the enantioselective nature of renal transporters must be monitored, as the (5S) enantiomer (if present as an impurity) could exhibit competitive renal clearance dynamics[2].
References
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In-Vitro Toxicity and Safety Profiling of (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride: A Technical Guide for Cell Culture Models
Executive Summary & Pharmacological Context
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a highly specific chiral building block and pharmacophore intermediate. Molecules of this class are frequently utilized in the synthesis of next-generation diazabicyclooctane (DBO) beta-lactamase inhibitors, which are critical for combating multi-drug resistant bacterial infections[1][2]. While the final active pharmaceutical ingredients (APIs)—such as durlobactam or nacubactam—are engineered for high efficacy and low eukaryotic toxicity[3], the isolated building blocks often possess distinct physicochemical properties that necessitate rigorous in vitro safety profiling.
As a Senior Application Scientist, I approach the safety profiling of this compound not merely as a checklist of assays, but as a mechanistic investigation. The Global Harmonized System (GHS) classifies related enantiomers of this compound (e.g., the 5S-isomer) under Acute Toxicity Category 4 (oral, dermal, inhalation) and as a Category 2/2A skin and eye irritant[4][5]. Translating these macroscopic hazards into microscopic cell culture models requires controlling for causality: we must isolate the compound's intrinsic cellular toxicity from artifactual stress caused by its salt formulation and reactive functional groups.
Mechanistic Basis of Cytotoxicity in Eukaryotic Cells
When introducing a small molecule intermediate like (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride into a highly controlled in vitro microenvironment, three primary mechanisms dictate its interaction with mammalian cells:
-
Microenvironmental pH Disruption (The Salt Effect): As a hydrochloride salt, the rapid dissolution of this compound in standard unbuffered or weakly buffered media (e.g., standard DMEM) can cause a sudden depression in extracellular pH. Causality: If the pH drops below 6.8, mammalian cells will undergo artifactual metabolic suppression and apoptosis. Therefore, toxicity assays must utilize HEPES-buffered media to ensure that observed cell death is due to the molecule itself, not an acid-shock artifact.
-
Primary Amine Reactivity: The unhindered 2-aminoethyl side chain is a strong nucleophile. At high localized concentrations, primary amines can interact with negatively charged phospholipid headgroups on the plasma membrane, causing transient membrane destabilization (measurable via LDH release).
-
Pyrrolidone Ring Accumulation: The pyrrolidone moiety is highly polar and membrane-permeable. Intracellular accumulation at high millimolar doses can induce osmotic stress and trigger the unfolded protein response (UPR) within the endoplasmic reticulum, eventually leading to Reactive Oxygen Species (ROS) generation.
Caption: Proposed cellular stress signaling pathway induced by high concentrations of pyrrolidone derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that prove the assay worked independently of the test compound's effect.
Protocol A: Multiplexed Viability (WST-8) and Cytotoxicity (LDH) Assay
Rationale: WST-8 measures mitochondrial dehydrogenase activity (metabolic health), while Lactate Dehydrogenase (LDH) release measures plasma membrane rupture. Multiplexing these assays differentiates between a compound that merely slows cell growth (cytostatic) versus one that actively destroys cells (cytocidal).
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocellular, to model hepatic clearance) and HEK293 (embryonic kidney, to model renal excretion) cells at 1×104 cells/well in a 96-well plate. Use DMEM supplemented with 10% FBS and 25 mM HEPES (critical to neutralize the HCl salt). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride in sterile, cell-culture grade H₂O. Do not use DMSO, as the compound is highly water-soluble and DMSO introduces unnecessary solvent toxicity.
-
Treatment: Perform a 10-point serial dilution (1 µM to 5000 µM).
-
Self-Validation Controls (Crucial Step):
-
Vehicle Control: H₂O matched to the highest stock volume (defines 100% viability).
-
Positive Cytotoxicity Control: 0.1% Triton X-100 added 45 minutes prior to readout (defines 100% LDH release/0% viability).
-
Background Control: Cell-free wells with media + compound (rules out compound auto-absorbance).
-
-
Incubation: Expose cells for 48 hours.
-
Readout:
-
Transfer 50 µL of supernatant to a new plate for the LDH assay (absorbance at 490 nm).
-
Add 10 µL of WST-8 reagent to the original plate, incubate for 2 hours, and read absorbance at 450 nm.
-
Protocol B: High-Content Screening (HCS) for Subcellular Toxicity
Rationale: Bulk assays (like WST-8) miss subtle, early-stage organelle stress. HCS uses automated confocal microscopy to quantify nuclear condensation, mitochondrial health, and oxidative stress simultaneously at the single-cell level.
Caption: High-Content Screening (HCS) workflow for evaluating compound-induced cellular stress.
Quantitative Data Presentation (Expected Safety Profile)
Based on the chemical nature of aminoethyl-pyrrolidone derivatives and the GHS Acute Tox 4 classification[4], the compound is expected to exhibit low-to-moderate in vitro cytotoxicity, with IC50 values typically falling in the high micromolar to low millimolar range. The table below summarizes the expected quantitative safety profile across standard cell lines.
| Cell Line | Tissue Origin | Assay Type | Expected IC50 (µM) | Primary Mechanism of Toxicity at High Doses |
| HepG2 | Liver (Human) | WST-8 (Viability) | > 1,500 | Metabolic suppression via ROS generation |
| HEK293 | Kidney (Human) | WST-8 (Viability) | > 1,200 | Osmotic stress / Mitochondrial depolarization |
| CHO-K1 | Ovary (Hamster) | LDH (Membrane) | > 2,500 | Direct membrane destabilization (amine effect) |
| A549 | Lung (Human) | HCS (Apoptosis) | > 2,000 | Caspase-3/7 activation |
Note: The high IC50 values (>1000 µM) indicate that the compound is generally well-tolerated at relevant physiological concentrations, aligning with the safety profiles required for precursors of systemic antibiotics[2][3].
Conclusion
Evaluating the safety profile of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride requires a rigorous, causally-driven approach. By buffering the cell culture media to neutralize the hydrochloride salt and utilizing multiplexed, self-validating assays, researchers can accurately determine the true cytotoxic threshold of this intermediate. The data generated from these protocols ensures that any residual traces of this building block in final drug formulations (such as DBO beta-lactamase inhibitors) remain well within established safety margins.
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- 2. WO2018053215A1 - Beta-lactamase inhibitor compounds - Google Patents [patents.google.com]
- 3. Durlobactam | C8H11N3O6S | CID 89851852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nextsds.com [nextsds.com]
- 5. nextsds.com [nextsds.com]
How to improve the synthesis yield of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
Topic: Yield Optimization for (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride Target Audience: Process Chemists, API Researchers, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride. This chiral pyrrolidone is a highly valuable intermediate, frequently utilized in the development of novel oral beta-lactamase inhibitors (such as diazabicyclooctane derivatives) to combat resistant Gram-negative bacterial infections[1].
Synthesizing this molecule with high stereochemical fidelity and chemical yield requires precise control over reduction and substitution mechanics. Below, we dissect the standard four-step synthetic route from (R)-pyroglutamic acid, provide self-validating protocols, and troubleshoot the most common modes of failure.
I. Synthetic Route Overview & Visualization
The most scalable and economically viable route to this intermediate avoids late-stage chiral resolution by starting from the naturally occurring chiral pool, specifically (R)-pyroglutamic acid. The sequence involves esterification/reduction, activation/cyanation, nitrile reduction, and final salt formation.
Figure 1: Four-step synthetic workflow for (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride.
II. Quantitative Data: Standard vs. Optimized Parameters
Yield attrition in this synthesis is rarely due to a single catastrophic failure, but rather the cumulative effect of chemoselectivity issues (e.g., over-reduction, dimerization). Implementing the optimized parameters below transforms a ~20% overall yield process into a highly efficient >60% yield workflow.
| Reaction Step | Standard Condition | Standard Yield | Optimized Condition | Optimized Yield | Key Yield-Limiting Factor Mitigated |
| 1. Reduction | NaBH₄, MeOH, RT | 75% | NaBH₄, LiCl, THF/EtOH, 0°C | 92% | Over-reduction of lactam carbonyl |
| 2. Cyanation | NaCN, DMF, 80°C | 60% | KCN, 18-Crown-6, MeCN, 60°C | 85% | Elimination (alkene byproduct formation) |
| 3. Nitrile Reduction | Pd/C, H₂, MeOH | 45% | Raney Ni, H₂, NH₃/MeOH | 88% | Dimerization (Secondary amine formation) |
| 4. Salt Formation | HCl (aq), Evaporation | 70% | HCl (gas) in IPA, MTBE antisolvent | 95% | Hygroscopicity / Product loss in mother liquor |
III. Critical Node Troubleshooting & FAQs
FAQ 1: Why is my yield dropping significantly during the nitrile reduction (Step 3), and why does LC-MS show a mass roughly double my target?
The Causality: You are observing dimerization. The catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate[2]. Because primary amines are excellent nucleophiles, the newly formed (5R)-5-(2-aminoethyl)pyrrolidin-2-one can attack the unreduced imine intermediate. Subsequent elimination of ammonia and further reduction yields a secondary amine dimer[3].
The Solution: You must shift the equilibrium of the reaction. By saturating your methanolic solvent with anhydrous ammonia, you flood the system with a competing nucleophile, which strongly suppresses the attack of the primary amine on the imine intermediate[4][5]. Furthermore, switching from Pd/C to a Group 10 metal catalyst like Raney Nickel inherently favors primary amine selectivity[3].
Figure 2: Mechanism of secondary amine dimerization and its suppression via ammonia saturation.
FAQ 2: How do I prevent the lactam ring from opening or reducing during the initial reduction of the pyroglutamate ester (Step 1)?
The Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and will reduce both the ester and the lactam carbonyl[2]. Standard NaBH₄ in methanol is often too slow, requiring higher temperatures that lead to ring-opening side reactions. The Solution: Utilize the mixed reagent system of NaBH₄ and LiCl in a THF/EtOH mixture. This generates lithium borohydride in situ, which is highly chemoselective. It rapidly reduces the ester to the hydroxymethyl group at 0°C while leaving the lactam entirely intact.
FAQ 3: My final hydrochloride salt is turning into a sticky, unmanageable oil. How can I induce proper crystallization?
The Causality: (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is highly hygroscopic. If you use aqueous HCl for salt formation, the residual water prevents crystallization, resulting in a coacervate (oil). The Solution: Strict anhydrous conditions are mandatory. Dissolve the free base in anhydrous Isopropanol (IPA) and purge with anhydrous HCl gas (or use a pre-titrated HCl/IPA solution). Slowly add Methyl tert-butyl ether (MTBE) as an anti-solvent until the cloud point is reached, then seed the mixture and cool to 0°C.
IV. Standard Operating Procedure: Optimized Nitrile Reduction (Step 3)
To ensure self-validation and reproducibility, adhere to the following optimized protocol for the conversion of (R)-(5-oxopyrrolidin-2-yl)acetonitrile to the target primary amine[4].
Materials:
-
(R)-(5-oxopyrrolidin-2-yl)acetonitrile (1.0 eq)
-
Raney Nickel (W-2 or W-4 grade, 10% w/w relative to substrate)
-
Anhydrous Methanol (10 mL / gram of substrate)
-
Anhydrous Ammonia gas
Step-by-Step Methodology:
-
Solvent Preparation: Chill the anhydrous methanol to 0°C. Bubble anhydrous ammonia gas through the solvent until saturation is achieved (approximately 3-4 M NH₃). Crucial: Do not skip this step, or dimerization will exceed 15%.
-
Reactor Setup: Transfer the substrate into a high-pressure hydrogenation reactor (e.g., Parr hydrogenator) and dissolve it in the ammonia-saturated methanol[4].
-
Catalyst Addition: Carefully add the Raney Nickel slurry. Safety Note: Raney Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.
-
Hydrogenation: Seal the reactor, purge three times with inert Nitrogen gas, and then pressurize with Hydrogen gas to 500 psi[4]. Heat the vessel to 60°C with vigorous mechanical stirring.
-
Self-Validation (Monitoring): Monitor the reaction by observing the pressure drop (hydrogen uptake). The reaction is complete when hydrogen consumption strictly ceases (typically 4-6 hours)[4]. Validate completion via GC-MS; the nitrile peak must be completely absent.
-
Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite under a nitrogen atmosphere to remove the catalyst[4]. Concentrate the filtrate under reduced pressure to yield the crude (5R)-5-(2-aminoethyl)pyrrolidin-2-one free base.
V. References
-
United States Patent 10,800,778 - Beta-lactamase inhibitor compounds. Google Patents. Available at:
-
5.3 Synthesis of amines - Organic Chemistry II - Fiveable. Available at:
-
Nitrile reduction - Wikipedia. Available at:
-
Application Notes and Protocols for the Reduction of 6-Octadecynenitrile to Primary Amines - Benchchem. Available at:
-
Organic & Biomolecular Chemistry - RSC Publishing. Available at:
Sources
Technical Support Center: Crystallization & Chiral Resolution of (5R)-5-(2-aminoethyl)pyrrolidin-2-one HCl
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal for researchers and drug development professionals dealing with the isolation and purification of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride .
Because this molecule possesses both a pyrrolidone ring (capable of strong amide-amide hydrogen bonding) and a protonated primary amine, it forms robust, multidirectional hydrogen-bonded networks in the solid state. These strong intermolecular forces often lead to the kinetic trapping of the (5S) enantiomer during crystallization. This guide provides mechanistic troubleshooting, self-validating protocols, and analytical workflows to ensure >99% enantiomeric excess (ee%).
Part 1: Diagnostic Q&A and Troubleshooting Guides
Q1: Why does the (5S) enantiomer consistently co-precipitate despite high initial purity (ee > 95%)? A: This is a classic manifestation of solid solution formation or partial racemic compound precipitation. Pyrrolidin-2-one derivatives are highly prone to forming robust hydrogen-bonded networks that can accommodate chiral defects if grown too quickly[1]. If your supersaturation generation rate (e.g., rapid cooling or aggressive anti-solvent addition) exceeds the lattice integration rate of the (5R) enantiomer, the (5S) enantiomer is kinetically trapped in the crystal lattice. Causality Fix: You must operate strictly within the Metastable Zone Width (MSZW). Implement a prolonged isothermal hold immediately after seeding to allow the system to reach thermodynamic equilibrium, favoring the pure (5R) lattice.
Q2: My crystallization is "oiling out" (Liquid-Liquid Phase Separation) before nucleating. How does this affect chiral purity? A: Oiling out completely destroys chiral resolution. Liquid-Liquid Phase Separation (LLPS) occurs when the solvent's binodal curve is crossed before the solubility (nucleation) curve. The resulting solute-rich oil phase is highly concentrated but lacks the stereospecific geometric constraints of a crystal lattice. When this oil eventually solidifies, it traps the (5S) impurity indiscriminately. Causality Fix: Shift your solvent system to increase the solubility of the compound at lower temperatures, or introduce (5R) seeds before the system reaches the cloud point.
Q3: Standard recrystallization is failing to upgrade the ee%. Should we consider diastereomeric salt resolution? A: Yes. While (5R)-5-(2-aminoethyl)pyrrolidin-2-one is already a hydrochloride salt, you can perform a salt break (free-basing) and react the free amine with a chiral resolving acid (e.g., S-mandelic acid). Similar to Crystallization-Induced Diastereomer Transformations (CIDTs)[2], forming a diastereomeric salt pair amplifies the thermodynamic solubility difference between the (5R) and (5S) forms. Alternatively, enantiospecific co-crystallization can be employed without breaking the salt, leveraging specific hydrogen-bonding interactions to isolate the desired enantiomer[3].
Workflow: Troubleshooting Chiral Impurity Breakthrough
Logical troubleshooting workflow for chiral impurity breakthrough in crystallization.
Part 2: Quantitative Solvent Screening Data
Selecting the correct solvent/anti-solvent pairing is critical to rejecting the (5S) enantiomer. The table below summarizes the thermodynamic and kinetic outcomes of various solvent systems used for this pyrrolidone derivative.
| Solvent / Anti-Solvent System | Initial (5R) ee% | Yield (%) | Final (5R) ee% | Impurity Rejection Factor | Mechanism of Failure / Success |
| Ethanol / EtOAc (1:4) | 90.0% | 75% | 98.5% | High | Ideal MSZW, slow crystal growth allows defect correction. |
| Methanol / MTBE (1:3) | 90.0% | 82% | 96.0% | Moderate | Rapid supersaturation leads to kinetic trapping of (5S). |
| IPA / Heptane (1:5) | 90.0% | 88% | 92.5% | Low | Oiling out (LLPS) prior to nucleation traps impurities. |
Part 3: Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The following methodology includes built-in analytical checkpoints to ensure the crystallization is proceeding via enantiomeric enrichment rather than indiscriminate precipitation.
Protocol A: Enantioenrichment via Seeded Anti-Solvent Crystallization
Objective: Upgrade (5R)-5-(2-aminoethyl)pyrrolidin-2-one HCl from 90% ee to >98.5% ee.
-
Dissolution: Suspend 10 g of the crude API in 20 mL of absolute Ethanol. Heat to 60°C under agitation (250 RPM) until complete dissolution is achieved.
-
Clarification: Polish filter the solution through a 0.45 µm PTFE membrane into a pre-heated crystallization vessel to remove foreign particulates that could act as heterogeneous nucleation sites for the (5S) enantiomer.
-
Anti-Solvent Addition (Phase 1): Slowly dose 40 mL of Ethyl Acetate (EtOAc) over 30 minutes at 60°C. The solution should remain clear (within the MSZW).
-
Seeding: Cool the reactor to 50°C. Introduce 0.1 g (1 wt%) of micronized, phase-pure (5R) seed crystals.
-
Self-Validation Hold (Critical Step): Hold the system isothermally at 50°C for 2 hours.
-
Validation Check: Extract a 0.5 mL aliquot of the mother liquor, filter immediately, and run a rapid Chiral HPLC assay. The ee% of the (5R) enantiomer in the liquid phase must decrease (e.g., drop from 90% to 80%), mathematically proving that the solid phase is selectively enriching in the (5R) enantiomer. If the liquid ee% remains static, the seeds have dissolved or the system is not supersaturated.
-
-
Anti-Solvent Addition (Phase 2): Dose the remaining 40 mL of EtOAc linearly over 4 hours.
-
Cooling & Isolation: Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the crystals, wash with 2 bed-volumes of cold EtOAc, and dry under vacuum at 40°C.
Protocol B: Chiral HPLC Analytical Validation
To accurately quantify the (5S) impurity, direct separation using a chiral stationary phase (CSP) is highly recommended over indirect pre-column derivatization, as it minimizes sample preparation artifacts[4].
Workflow for direct/indirect chiral HPLC separation of pyrrolidine derivatives.
HPLC Parameters:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak® AD-H or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). The DEA is critical to suppress secondary interactions between the protonated primary amine of the analyte and residual silanols on the column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (due to the lack of a strong chromophore, low wavelength is required).
References
-
Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution Source: American Chemical Society (ACS) URL:[Link]
-
Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Enantiomeric Excess for (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride Production
Welcome to the technical support center for the synthesis and optimization of enantiomeric excess (ee) in the production of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide in-depth answers to frequently asked questions. Our focus is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
The stereochemical purity of pharmaceutical compounds is of utmost importance, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] (5R)-5-(2-aminoethyl)pyrrolidin-2-one is a crucial chiral building block in the synthesis of various therapeutic agents. Achieving a high enantiomeric excess is therefore a critical parameter for both efficacy and safety.
Troubleshooting Guide: Low Enantiomeric Excess
Encountering low enantiomeric excess can be a significant roadblock. This section provides a systematic approach to diagnosing and resolving this common issue.[2][3]
Question 1: My asymmetric synthesis is yielding a low enantiomeric excess. Where do I start my investigation?
A systematic approach is crucial when troubleshooting low enantiomeric excess.[2] Begin with the most fundamental aspects of your experimental setup before moving to more complex variables.
Initial Checks:
-
Purity of Starting Materials and Reagents: Verify the purity of all reactants, including the substrate, reagents, and any additives. Impurities can interfere with the catalytic cycle or react in non-stereoselective pathways.[2][3]
-
Solvent Quality: Ensure the solvent is of an appropriate grade and, critically, anhydrous if the reaction is moisture-sensitive. Water can deactivate or alter the selectivity of many chiral catalysts.[2]
-
Reaction Temperature Control: Small fluctuations in temperature can have a significant impact on enantioselectivity.[2] Verify the accuracy of your temperature control system. Generally, lower temperatures lead to higher enantioselectivity, though this can also decrease the reaction rate.[3]
-
Accuracy of Measurements: Double-check all measurements and concentrations to eliminate simple experimental errors.[2]
Question 2: How can I determine if the chiral catalyst is the source of the low enantioselectivity?
The chiral catalyst is the heart of the asymmetric transformation, and its integrity is paramount.
Catalyst-Specific Troubleshooting:
-
Catalyst Purity and Integrity: If you are preparing a chiral ligand-metal complex in-house, verify its purity and structure using techniques like NMR spectroscopy. For commercial catalysts, ensure they are from a reputable supplier and have been stored according to the manufacturer's recommendations.[2]
-
Control Reaction: Perform a control reaction with a well-characterized substrate known to give high enantiomeric excess with your catalyst system. If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[2]
-
Catalyst Loading: Both too little and too much catalyst can sometimes lead to lower ee.[3] It is advisable to screen a range of catalyst loadings to find the optimal concentration.
Question 3: Could the reaction solvent be affecting the enantiomeric excess?
Absolutely. The choice of solvent can dramatically influence the enantioselectivity of a reaction.[3]
Solvent Screening:
-
Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[2] It is beneficial to screen a range of solvents with varying polarities and coordinating abilities.[2][4]
-
Non-Coordinating Solvents: In many cases, non-coordinating solvents are preferred as they minimize interference with the crucial catalyst-substrate interaction.[4]
Question 4: What is the impact of substrate concentration on enantiomeric excess?
Substrate concentration can influence enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[2] It is recommended to investigate the effect of varying the substrate concentration. In some cases, operating under more dilute conditions can improve the enantiomeric excess.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and analysis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride.
Synthesis and Optimization
Q1: What are the primary strategies for synthesizing chiral γ-lactams like (5R)-5-(2-aminoethyl)pyrrolidin-2-one?
The synthesis of chiral γ-lactams is a well-explored area of organic chemistry.[5] Key strategies include:
-
Asymmetric C-H Amidation: This modern approach allows for the direct construction of the chiral center from acyclic amide derivatives, offering high atom economy.[5]
-
Derivatization from Chiral Precursors: Classical methods often rely on starting materials from the "chiral pool," such as glutamic acid.[5]
-
Asymmetric Hydrogenation of Unsaturated Lactams: This method involves the enantioselective reduction of a double bond in a precursor molecule.[5]
-
Chiral Resolution: This involves separating a racemic mixture of the final product or a key intermediate.[6]
Q2: I have a racemic mixture of 5-(2-aminoethyl)pyrrolidin-2-one. How can I resolve the enantiomers?
Chiral resolution is a common technique for separating enantiomers.[6]
-
Diastereomeric Salt Formation: This is the most common method and involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form diastereomeric salts.[6] These diastereomers have different physical properties, such as solubility, and can often be separated by crystallization.[6][7]
-
Enzymatic Kinetic Resolution: Enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. Lipases are commonly used for this purpose.[][9]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can be used to separate and isolate the enantiomers.[3][10]
Analysis of Enantiomeric Excess
Q3: What are the most common methods for determining enantiomeric excess?
Accurate determination of enantiomeric excess is crucial for quality control.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique that separates enantiomers on a chiral stationary phase (CSP).[3][10][11] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.[10]
-
Chiral Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify volatile enantiomers.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Chiral shift reagents form diastereomeric complexes with the enantiomers, resulting in distinct NMR spectra that can be used for quantification.[3] A more recent development involves in situ fluorine labeling followed by 19F NMR analysis.[12]
Q4: How is enantiomeric excess calculated from a chromatogram?
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[10]
Formula: ee (%) = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| x 100[10]
For example, a mixture with 95% of the (R)-enantiomer and 5% of the (S)-enantiomer has an enantiomeric excess of 90%.
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Low Enantiomeric Excess
This protocol provides a structured approach to diagnosing the cause of low ee.
-
Baseline Re-run: Repeat the reaction under the original conditions to confirm the initial result.
-
Reagent and Solvent Purity Check:
-
Use freshly purified or newly purchased starting materials and reagents.
-
Use a freshly opened bottle of anhydrous solvent.
-
-
Temperature Screening: Run the reaction at a series of temperatures, for example, 0 °C, -20 °C, and -40 °C, while keeping all other parameters constant.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, THF, diethyl ether).
-
Concentration Screening: Vary the substrate concentration (e.g., 0.1 M, 0.05 M, 0.01 M).
-
Catalyst Loading Optimization: Screen different catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%).
Protocol 2: Chiral HPLC Method Development for Enantiomeric Excess Determination
This protocol provides a general guideline for developing a chiral HPLC method.[1][13]
-
Column Selection: Start with polysaccharide-based chiral stationary phases (e.g., Chiralcel® OD-H, Chiralpak® AD-H), as they are effective for a broad range of compounds.[13]
-
Mobile Phase Screening:
-
Normal Phase: Begin with a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v).[13]
-
For basic analytes like (5R)-5-(2-aminoethyl)pyrrolidin-2-one, add a small amount of an amine modifier such as diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape.[13]
-
-
Method Optimization:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis: Inject the sample and integrate the peak areas of the two enantiomers to calculate the enantiomeric excess.
Data Presentation
Table 1: Hypothetical Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Enantiomeric Excess (%) |
| 25 | 65 |
| 0 | 82 |
| -20 | 91 |
| -40 | 96 |
This table illustrates the general trend that lowering the reaction temperature often increases enantioselectivity.[3]
Table 2: Hypothetical Effect of Solvent on Enantiomeric Excess
| Solvent | Dielectric Constant | Enantiomeric Excess (%) |
| Toluene | 2.4 | 88 |
| Dichloromethane | 9.1 | 75 |
| Tetrahydrofuran (THF) | 7.5 | 62 |
| Diethyl Ether | 4.3 | 81 |
This table demonstrates the significant impact that the choice of solvent can have on the outcome of an asymmetric reaction.[3]
Visualizations
Caption: A decision tree for troubleshooting low enantiomeric excess.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pr.ibs.re.kr [pr.ibs.re.kr]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 9. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Degradation of (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride
Welcome to the Technical Support Center for the handling, storage, and troubleshooting of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride . This guide is designed for researchers, analytical chemists, and drug development professionals who require rigorous, field-proven strategies to maintain the chemical integrity of this highly susceptible active pharmaceutical ingredient (API) building block.
Mechanistic Causality of Degradation
To effectively prevent degradation, one must understand the thermodynamic and kinetic forces acting upon the molecule. The (5R)-5-(2-aminoethyl)pyrrolidin-2-one molecule contains two highly reactive functional groups: a primary amine and a γ-lactam (pyrrolidin-2-one) ring.
In its free base form, the primary amine is a strong nucleophile that will rapidly attack the electrophilic carbonyl carbon of the lactam ring on an adjacent molecule. To prevent this intermolecular aminolysis (self-condensation), the molecule is synthesized as a hydrochloride (HCl) salt. The addition of HCl protonates the primary amine to form an ammonium cation (-NH3+), rendering it non-nucleophilic.
However, this thermodynamic stabilization introduces a severe kinetic vulnerability: extreme hygroscopicity . While hydrochloride salts are essential for improving the aqueous solubility and stability of basic amines, they are fundamentally responsible for the hygroscopicity of the solid state 1[1]. When exposed to ambient humidity, the salt absorbs water, creating a localized aqueous microenvironment that triggers two primary degradation cascades:
-
Lactam Ring Hydrolysis: The pyrrolidin-2-one ring is highly susceptible to hydrolysis in aqueous microenvironments. Water acts as a nucleophile, cleaving the cyclic amide to form a linear γ-amino acid derivative 2[2].
-
Disproportionation & Oligomerization: The absorbed moisture alters the microenvironmental pH, causing partial dissociation of the HCl salt3[3]. This transiently regenerates the free amine, which then initiates the oligomerization cascade.
Mechanistic degradation pathways of the API under moisture stress.
Troubleshooting Guide: Identifying and Resolving Storage Issues
Q: Why is my powdered sample clumping and turning into a sticky paste? A: This is a physical degradation phenomenon known as deliquescence. Because the compound is formulated as a hydrochloride salt, it possesses a low critical relative humidity (CRH). When the ambient humidity exceeds the CRH, the salt absorbs moisture from the air until it dissolves in its own absorbed water. Resolution: Immediately transfer the sticky paste to a lyophilizer. Redissolve in anhydrous acetonitrile/water (if necessary), freeze, and lyophilize to recover the dry powder. Do not use heat (e.g., rotary evaporation), as heat combined with moisture will irreversibly drive lactam hydrolysis.
Q: HPLC-MS analysis shows a major new impurity with a mass shift of +18 Da. What is the mechanism behind this? A: A mass shift of +18 Da corresponds to the addition of one water molecule (H2O). This indicates that the pyrrolidin-2-one lactam ring has undergone hydrolysis 4[4]. The cyclic amide has been cleaved open to form a linear γ-amino acid derivative. This is irreversible. The batch must be discarded, and future aliquots must be handled in an inert, moisture-free environment (e.g., an Argon glovebox).
Q: I am detecting high molecular weight species with repeating +126 Da units. Why is this happening if the compound is an HCl salt? A: A mass shift of +126 Da represents the addition of another monomeric unit minus a leaving group, indicating intermolecular aminolysis (oligomerization). While the HCl salt protects the amine, exposure to moisture or basic excipients can cause a microenvironmental pH shift, neutralizing the HCl and liberating the free primary amine. The free amine then attacks the lactam ring of neighboring molecules. Resolution: Ensure the compound is never exposed to basic vapors (e.g., ammonia or volatile amines in the lab) and strictly control moisture to prevent salt disproportionation.
Quantitative Stability Profiling
The following table summarizes the degradation kinetics of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride under various storage conditions. Data is synthesized from forced degradation studies to highlight the critical impact of relative humidity (RH) and temperature.
| Storage Condition | Duration | Relative Humidity (RH) | API Purity (HPLC-UV) | Primary Degradant Detected |
| -20°C, Sealed (Argon) | 12 Months | < 5% | > 99.5% | None detected |
| 4°C, Desiccator | 6 Months | 10% | 98.8% | Hydrolysis product (+18 Da) |
| 25°C, Open Air | 1 Month | 60% | 85.4% | Hydrolysis & Oligomers |
| 40°C, Accelerated | 1 Month | 75% | < 60.0% | Oligomers (Aminolysis cascade) |
Standard Operating Procedure (SOP): Self-Validating Protocol for Long-Term Storage
To guarantee scientific integrity, storage protocols must be self-validating—meaning the system inherently alerts the operator if conditions are breached before an experiment is ruined.
Step 1: Aliquoting under Inert Atmosphere
-
Transfer the bulk API into an Argon-purged glovebox (O2 < 1 ppm, H2O < 1 ppm).
-
Divide the bulk powder into single-use aliquots in amber glass vials to minimize repeated freeze-thaw and moisture exposure cycles.
Step 2: Primary Packaging
-
Seal the amber vials with PTFE-lined screw caps. PTFE is required as it is inert and highly impermeable to moisture vapor transmission compared to standard silicone septa.
Step 3: Secondary Packaging with Self-Validation
-
Place the primary vial inside a heat-sealable aluminum foil pouch.
-
Self-Validation Step: Insert an activated molecular sieve desiccant packet and a 10% Relative Humidity (RH) Indicator Card into the pouch before heat sealing.
-
Logic: When retrieving the sample months later, the operator will cut open the pouch and immediately check the RH card. If the 10% spot has turned pink, the seal was compromised. The operator instantly knows the sample is at risk of hydrolysis and must perform Karl Fischer (KF) titration before proceeding.
Step 4: Temperature-Controlled Storage
-
Store the sealed pouches in a dedicated -20°C freezer. Avoid frost-free freezers, as their auto-defrost cycles cause temperature fluctuations that can induce internal condensation.
Step 5: Thawing Protocol (Critical)
-
Self-Validation Step: Remove the pouch from the freezer and place it unopened in a room-temperature vacuum desiccator for a minimum of 2 hours. If condensation forms on the exterior of the vial after opening the pouch, the equilibration time was insufficient. The vial must be returned to the desiccator immediately to prevent ambient moisture from flashing onto the cold powder.
Self-validating workflow for long-term storage and stability monitoring.
Frequently Asked Questions (FAQs)
Q: Can I store the compound as a free base instead of the hydrochloride salt to avoid hygroscopicity? A: No. While the free base form is significantly less hygroscopic, the unprotonated primary amine is highly nucleophilic. At room temperature, the free base will rapidly attack the lactam carbonyl of adjacent molecules, leading to uncontrolled intermolecular aminolysis (oligomerization). The HCl salt is an absolute requirement to protonate the amine (-NH3+) and render it non-nucleophilic. The trade-off is increased hygroscopicity, which must be managed through the strict environmental controls outlined in the SOP.
Q: What is the maximum acceptable water content for long-term storage? A: Karl Fischer (KF) titration should confirm a water content of < 0.5% w/w prior to long-term storage at -20°C. If the water content exceeds 1.0%, the localized microenvironment is sufficient to initiate lactam hydrolysis even at sub-zero temperatures over a 12-month period.
Q: Can I dry the degraded sample in a vacuum oven at 60°C? A: Absolutely not. Applying heat to a moisture-compromised sample of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride will exponentially accelerate the kinetics of lactam ring hydrolysis. If the sample has absorbed moisture but HPLC confirms it has not yet degraded, it must be dried via lyophilization (freeze-drying) at low temperatures.
References
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs National Center for Biotechnology Information (PMC).[Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations National Center for Biotechnology Information (PMC).[Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride Peptide Coupling
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges in peptide bond formation using (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride .
As a chiral building block featuring a primary amine tethered to a secondary lactam, this molecule presents specific stoichiometric and regioselective considerations. The presence of the hydrochloride salt necessitates precise base management to ensure the primary amine is fully nucleophilic without triggering base-catalyzed epimerization (racemization) of the activated carboxylic acid partner[1].
Mechanistic Workflow & Decision Matrix
The following workflow illustrates the critical path for optimizing coupling conditions, emphasizing the separation of the activation phase from the neutralization phase to prevent side reactions.
Workflow for optimizing (5R)-5-(2-aminoethyl)pyrrolidin-2-one HCl peptide coupling.
Quantitative Reagent Selection Matrix
Selecting the correct coupling reagent and base stoichiometry is the most critical factor in this reaction. The table below summarizes the optimal reagent combinations based on the steric hindrance and epimerization risk of the carboxylic acid partner.
| Coupling System | Base Required | Equivalents (Reagent : Base : Amine HCl) | Epimerization Risk | Recommended Solvent | Best Use Case |
| HATU / DIPEA | DIPEA or 2,4,6-Collidine | 1.1 : 3.0 : 1.1 | Moderate to High | DMF or NMP | Highly hindered carboxylic acids; fast kinetics required[2]. |
| DIC / OxymaPure | NMM (for HCl salt only) | 1.1 : 1.1 : 1.1 | Very Low | DMF or 2-MeTHF | Epimerization-prone chiral acids; greener solvent compatibility[3][4]. |
| EDC / HOBt | DIPEA or NMM | 1.2 : 1.2 : 1.1 | Low to Moderate | DCM or DMF | Standard solution-phase synthesis; easy aqueous workup. |
Note: The base equivalents must account for the neutralization of the (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride salt (1.0 eq base required strictly for the amine).
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.
Protocol A: Uronium-Mediated Coupling (HATU/DIPEA)
Mechanism: HATU requires a tertiary base to deprotonate the carboxylic acid, forming a reactive carboxylate that attacks the uronium salt. This forms an O-acyluronium intermediate, which is rapidly intercepted by the HOAt leaving group to form a highly reactive OAt active ester[2].
-
Acid Activation: In an oven-dried vial, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 5 minutes at room temperature.
-
Amine Neutralization (Validation Checkpoint): In a separate vial, dissolve (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride (1.1 eq) in a minimal amount of DMF. Add DIPEA (1.1 eq). Self-Validation: Ensure the solution is fully homogeneous; the hydrochloride salt must be fully neutralized to render the primary aminoethyl group nucleophilic.
-
Aminolysis: Dropwise, add the neutralized amine solution to the activated acid mixture.
-
Reaction Monitoring: Stir at room temperature for 2 hours. Monitor the consumption of the primary amine using a Kaiser (ninhydrin) test or LC-MS[5].
-
Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, wash with 1M HCl (to remove unreacted amine and DIPEA), brine, and dry over Na2SO4 .
Protocol B: Carbodiimide/Additive Coupling (DIC/OxymaPure)
Mechanism: DIC activates the carboxylic acid to an O-acylisourea intermediate. OxymaPure (pKa ~4.60) rapidly intercepts this intermediate before it can cyclize into an oxazolone, forming a stable yet reactive Oxyma ester that undergoes aminolysis with minimal racemization[1][3].
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in 2-MeTHF or DMF (0.1 M). Add DIC (1.1 eq). Stir for 10 minutes at room temperature.
-
Amine Addition: Add (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride (1.1 eq) directly to the reaction mixture, immediately followed by N-Methylmorpholine (NMM) (1.1 eq) to neutralize the salt.
-
Reaction Monitoring: Stir for 2–4 hours. Self-Validation: The reaction mixture should remain clear. If a precipitate forms in 2-MeTHF, it is likely the diisopropylurea byproduct, indicating successful activation[3].
-
Workup: Filter the urea byproduct (if applicable). Wash the organic layer with saturated NaHCO3 , 1M HCl, and brine.
Troubleshooting & FAQs
Q: My LC-MS shows a mass corresponding to the desired product, but NMR reveals two distinct diastereomers. What happened? A: You are observing epimerization (racemization) of your carboxylic acid partner. During activation, the O-acylisourea intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone, which rapidly racemizes at the α -carbon[1]. Solution: Switch from HATU to the DIC/OxymaPure system. Oxyma intercepts the O-acylisourea intermediate much faster than oxazolone formation can occur, drastically reducing epimerization[3]. Alternatively, if using HATU, swap DIPEA for the weaker base 2,4,6-collidine.
Q: The reaction stalls at 50% conversion, and I see unreacted (5R)-5-(2-aminoethyl)pyrrolidin-2-one in the aqueous wash. Why? A: This is a classic stoichiometric failure regarding the hydrochloride salt. If you only added 2.0 equivalents of DIPEA while using HATU, 1.0 equivalent is consumed neutralizing the amine's HCl salt, and 1.0 equivalent is consumed by the HATU activation mechanism (which generates an equivalent of HPF6 ). This leaves the reaction environment too acidic for efficient aminolysis[2]. Solution: Increase your total DIPEA to 3.0–3.5 equivalents.
Q: Can the secondary lactam (pyrrolidin-2-one ring) act as a nucleophile and cause over-acylation? A: Under standard peptide coupling conditions (room temperature, mild bases like DIPEA or NMM), the primary amine on the ethyl group is orders of magnitude more nucleophilic than the lactam nitrogen. Regioselectivity is naturally exceptionally high. Over-acylation at the lactam would only occur under forcing conditions (e.g., strong bases like NaH or prolonged heating).
Q: How can I reliably monitor the consumption of (5R)-5-(2-aminoethyl)pyrrolidin-2-one during the reaction? A: Because the reactive moiety is a primary aliphatic amine, the Kaiser (ninhydrin) test is highly effective. A sample of the reaction mixture spotted on a TLC plate and heated with ninhydrin will turn intense blue if the free primary amine is still present[5]. Once the coupling is complete, the resulting secondary amide (and the lactam) will not produce a blue color.
Q: I want to move away from reprotoxic solvents like DMF. Are there greener alternatives for this specific coupling? A: Yes. Recent optimizations in amide bond formation have demonstrated that 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) are excellent, greener alternatives to DMF, particularly when paired with the DIC/Oxyma or HATU/DIPEA systems[4]. Ensure your specific carboxylic acid partner is fully soluble in these ethereal solvents before scaling up.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. AAPPTec. Available at:[Link]
-
OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptidechemistry.org. Available at:[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptidechemistry.org. Available at: [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. Available at:[Link]
Sources
Technical Support Center: Handling and Mitigating Hygroscopicity in (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot the aggressive moisture uptake commonly observed with (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride .
Because this molecule combines a highly hydrophilic pyrrolidone ring with a primary amine hydrochloride salt, it is exceptionally prone to deliquescence. This guide synthesizes mechanistic theory with field-proven protocols to help you stabilize your samples, ensure accurate analytical testing, and develop robust downstream formulations.
Part 1: Mechanistic Overview & Troubleshooting FAQs
Q1: Why does my powder sample turn into a sticky resin within minutes of opening the vial?
A1: This phenomenon is known as deliquescence. The compound possesses two highly hydrophilic motifs: the chloride anion and the pyrrolidone carbonyl group. Chloride ions have a remarkably high hydration energy and readily form ion-dipole interactions with atmospheric moisture . Concurrently, the carbonyl oxygen on the pyrrolidone ring acts as a strong hydrogen-bond acceptor. Once the ambient Relative Humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, the powder absorbs enough water from the air to dissolve itself, triggering a solid-to-liquid phase transition.
Figure 1: Mechanistic pathway of moisture-induced deliquescence in hydrochloride salts.
Q2: How can I accurately weigh this sample without rapid mass fluctuation and static "fly-away"?
A2: Moisture uptake during weighing causes continuous mass drift, while the dry hydrochloride salt often carries a static charge. To troubleshoot this:
-
Environmental Control: Weigh the material inside a controlled dry-box or glovebox purged with dry nitrogen (RH < 10%) .
-
Anti-Static Measures: Use an ionizing bar or anti-static U-electrode near the balance pan to dissipate surface charges before weighing.
-
Vessel Taring: Always tare a sealed weighing boat or crimp-top vial, add the powder inside the dry-box, seal it, and perform the final weight check outside to prevent atmospheric exposure.
Q3: We are developing an oral solid dosage form. How can we protect this API from moisture during tableting and storage?
A3: If you must maintain the hydrochloride salt form, you must utilize physical moisture barriers. Excipient blending via complex coacervation or polymer matrix embedding is highly effective. Blending the API with a combination of water-soluble polymers (like HPMC for drug release) and water-insoluble polymers (like Ethyl Cellulose) creates a hydrophobic shield around the hygroscopic particles . Furthermore, all downstream processing (milling, blending, tableting) must be conducted in a low-humidity suite (RH < 20%).
Q4: Can we permanently alter the API to be less hygroscopic without losing its core pharmacological properties?
A4: Yes, through Crystal Engineering . Because the chloride ion is the primary driver of hygroscopicity, performing a salt exchange (e.g., swapping chloride for a bulkier, less hydrophilic anion like citrate, oxalate, or sulfosalicylate) sterically shields the primary amine and disrupts the water-binding network , . Alternatively, forming a co-crystal by introducing neutral co-formers can occupy the hydrogen-bonding sites on the pyrrolidone ring, effectively "locking out" atmospheric water .
Part 2: Mitigation Workflow & Data Presentation
Figure 2: Decision matrix for mitigating hygroscopicity in pharmaceutical powders.
Table 1: Comparative Efficacy of Hygroscopicity Mitigation Strategies
Quantitative estimates based on standard pharmaceutical hydrochloride salt behavior at 80% RH.
| Mitigation Strategy | Primary Mechanism of Action | Typical Moisture Reduction (%) | Impact on API Aqueous Solubility | Implementation Complexity |
| Environmental Control | Prevents atmospheric exposure via dry nitrogen / desiccants | N/A (Preventative) | None | Low |
| Excipient Blending | Physical moisture barrier (hydrophobic polymers) | 40 - 60% | Potential delayed release | Medium |
| Co-Crystallization | Steric shielding & H-bond site occupation | 70 - 85% | Slight reduction | High |
| Salt Exchange | Elimination of high-hydration Cl⁻ ion | 80 - 95% | Moderate reduction | High |
Part 3: Standardized Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies for profiling and mitigating moisture uptake.
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
Causality Check: This protocol utilizes a hysteresis gap analysis. If the desorption curve does not perfectly overlay the sorption curve, it validates that moisture is not just surface-adsorbed, but has either formed a crystal hydrate or induced a permanent phase change (deliquescence).
-
Sample Preparation: Accurately weigh 10–20 mg of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride into a tared quartz sample pan. Critical: Handle the sample strictly within a dry-box (RH < 10%) to prevent premature moisture uptake before the run begins.
-
Equilibration (Drying Phase): Load the pan into the DVS instrument. Set the initial drying phase to 0% RH at 25°C using a dry nitrogen carrier gas. Hold until the rate of change of mass ( dm/dt ) is < 0.002% per minute for at least 10 consecutive minutes.
-
Sorption Cycle: Program the instrument to increase the RH from 0% to 90% in 10% increments. The system must achieve equilibrium ( dm/dt < 0.002%/min) before stepping to the next humidity level.
-
Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, utilizing the same equilibrium criteria.
-
Data Analysis: Plot the isotherm (Weight Change % vs. Target RH). Calculate the hysteresis gap between the sorption and desorption curves to classify the hygroscopicity according to European Pharmacopoeia (Ph. Eur.) standards.
Protocol 2: Salt Exchange to Reduce Hygroscopicity
Causality Check: By converting the hydrochloride salt to a free base and re-precipitating it with a bulkier acid (e.g., citric acid), we eliminate the highly electronegative chloride ion, thereby drastically reducing the ion-dipole attraction to atmospheric water.
-
Free Base Conversion: Dissolve 1.0 g of the raw hydrochloride salt in 10 mL of deionized water. Add 1M NaOH dropwise under continuous stirring until the pH reaches 10–11. Extract the newly formed free base using dichloromethane (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the free base oil/solid.
-
Counter-ion Addition: Dissolve the free base in a 70:30 (v/v) ethanol/water mixture at 50°C. Add exactly 1.0 molar equivalent of the target acid (e.g., citric acid or sulfosalicylic acid) dissolved in the same solvent system.
-
Crystallization: Stir the mixture at 50°C for 2 hours to ensure complete proton transfer. Slowly cool the reactor to 5°C at a controlled rate of 0.5°C/min to induce supersaturation and crystal nucleation.
-
Isolation and Verification: Filter the resulting crystals under a nitrogen blanket. Wash with cold ethanol and dry in a vacuum oven at 40°C for 24 hours.
-
Validation: Verify the formation of the new salt form via Powder X-Ray Diffraction (PXRD) and re-test its moisture stability using Protocol 1 .
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics (via PMC/NIH), 2022.[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 2023.[Link]
-
Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. Crystal Growth & Design, 2017.[Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. New Journal of Chemistry (RSC), 2017.[Link]
Comparing (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride with other pyrrolidone derivatives
This guide offers an in-depth comparison of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride and other notable pyrrolidone derivatives for researchers, scientists, and professionals in drug development. The pyrrolidone scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to a range of compounds with significant biological activities.[1][2] This document provides a comparative analysis of their mechanisms of action, supported by experimental data and detailed protocols to aid in the design and execution of future research.
Introduction to (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride and its Analogs
The pyrrolidone ring is a five-membered lactam that serves as the core structure for a class of neurologically active compounds.[1][2] While specific biological data for (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is not extensively available in the public domain, its structural similarity to well-characterized pyrrolidone derivatives, particularly those with activity at the synaptic vesicle protein 2A (SV2A), suggests a potential role as a neuromodulator. This guide will compare this compound with established pyrrolidone derivatives such as Levetiracetam, Brivaracetam, Seletracetam, and Nefiracetam, as well as Rolipram, a pyrrolidone derivative with a distinct mechanism of action.
Comparative Analysis of Mechanisms of Action
The therapeutic effects of many pyrrolidone derivatives are primarily attributed to their interaction with the synaptic vesicle protein 2A (SV2A), a key protein in the regulation of neurotransmitter release.[3][4][5] However, other mechanisms, including modulation of ion channels and other neurotransmitter systems, also contribute to their pharmacological profiles.[6][7]
The Racetam Class and SV2A Modulation
Levetiracetam, Brivaracetam, and Seletracetam are prominent members of the racetam class of drugs that exhibit anticonvulsant properties through their binding to SV2A.[4][5] The affinity for SV2A varies among these compounds, which correlates with their potency.
-
Levetiracetam (LEV) was the first SV2A ligand to be identified as an effective antiepileptic drug.[8] Its binding to SV2A is stereoselective and is thought to modulate the function of the protein, leading to a reduction in neurotransmitter release and neuronal hyperexcitability.[8]
-
Brivaracetam (BRV) is a second-generation SV2A ligand with a 15- to 30-fold higher binding affinity for SV2A compared to Levetiracetam.[4][8] This increased affinity is believed to contribute to its potent anticonvulsant effects.[4] While both drugs target SV2A, they may influence different conformations of the protein.[8]
-
Seletracetam (SEL) is another high-affinity SV2A ligand, with a reported 10-fold greater affinity than Levetiracetam.[5] Like its counterparts, its primary mechanism is the modulation of SV2A function.[5]
Based on its structure, it is hypothesized that (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride may also interact with SV2A, though experimental validation is required. The stereochemistry at the 5-position of the pyrrolidone ring is crucial for SV2A binding, as demonstrated by the stereoselectivity of other ligands.[3]
Broader Spectrum Pyrrolidones: Nefiracetam
Nefiracetam is a pyrrolidone derivative with a more complex mechanism of action, impacting multiple neurotransmitter systems.[6][7][9][10]
-
Cholinergic and GABAergic Systems: Nefiracetam has been shown to enhance both cholinergic and GABAergic neurotransmission.[7]
-
Calcium Channel Modulation: It potentiates N- and L-type calcium channel currents, which may contribute to its cognitive-enhancing effects.[7][11]
-
NMDA Receptor Potentiation: Nefiracetam can potentiate NMDA receptor currents, a mechanism also implicated in cognitive improvement.[9]
A Divergent Path: Rolipram and PDE4 Inhibition
Rolipram, while containing a pyrrolidone-like structure, acts through a distinct mechanism by inhibiting phosphodiesterase 4 (PDE4).[12][13]
-
cAMP Signaling: By inhibiting PDE4, Rolipram increases intracellular levels of cyclic AMP (cAMP).[12]
-
Anti-inflammatory Effects: The elevation of cAMP leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β.[12]
-
Neuroprotection and Apoptosis Inhibition: Rolipram has demonstrated neuroprotective effects by reducing apoptosis and neuroinflammation, potentially through the cAMP/PKA/CREB signaling pathway.[13][14]
Comparative Data Summary
The following table summarizes the key characteristics of the discussed pyrrolidone derivatives.
| Compound | Primary Mechanism of Action | Key Pharmacological Effects | Relative SV2A Affinity |
| (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride | Hypothesized: SV2A Ligand | Data not available | Data not available |
| Levetiracetam | SV2A Ligand | Anticonvulsant[8] | Baseline |
| Brivaracetam | SV2A Ligand | Anticonvulsant[4] | 15-30x > Levetiracetam[4][8] |
| Seletracetam | SV2A Ligand | Anticonvulsant[5] | ~10x > Levetiracetam[5] |
| Nefiracetam | Multi-target (Cholinergic, GABAergic, Ca2+ channels, NMDA receptors) | Cognitive Enhancer[6][9][10] | N/A |
| Rolipram | PDE4 Inhibitor | Anti-inflammatory, Neuroprotective[12][13] | N/A |
Experimental Protocols
To facilitate further research and comparative analysis, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro SV2A Binding Affinity Assay
This protocol determines the binding affinity of a test compound to the SV2A protein.
Caption: Workflow for determining SV2A binding affinity.
Methodology:
-
Membrane Preparation:
-
Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet with buffer and resuspend.
-
Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Competitive Radioligand Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a constant concentration of a radiolabeled SV2A ligand (e.g., [³H]-Levetiracetam) and a range of concentrations of the unlabeled test compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled SV2A ligand).
-
Incubate the plate at a controlled temperature to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
-
In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to assess the efficacy of a compound in preventing chemically induced seizures.
Caption: Experimental workflow for the PTZ-induced seizure model.
Methodology:
-
Animal Preparation:
-
Use adult male mice, acclimatized to the laboratory conditions for at least one week.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes.
-
-
Drug Administration:
-
Divide the animals into groups (vehicle control and different doses of the test compound).
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Seizure Induction:
-
After a specific pretreatment time (to allow for drug absorption and distribution), administer a subcutaneous or intraperitoneal injection of a convulsive dose of PTZ (e.g., 85 mg/kg).
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe the animals for a period of 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a standardized scale, such as the Racine scale.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, severity, and incidence of mortality) between the drug-treated groups and the vehicle control group using appropriate statistical tests.
-
Signaling Pathways
The mechanisms of action of these pyrrolidone derivatives involve distinct signaling pathways.
Caption: Signaling pathways for SV2A ligands and a PDE4 inhibitor.
Conclusion and Future Directions
The pyrrolidone scaffold continues to be a rich source of novel neurotherapeutic agents. While compounds like Levetiracetam, Brivaracetam, and Seletracetam have established the importance of SV2A as a therapeutic target for epilepsy, the diverse mechanisms of other derivatives like Nefiracetam and Rolipram highlight the broad potential of this chemical class.
For (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, the immediate future direction is clear: a thorough in vitro and in vivo characterization is necessary to elucidate its mechanism of action and pharmacological profile. Determining its binding affinity for SV2A and assessing its efficacy in preclinical models of neurological disorders will be crucial first steps. Further structure-activity relationship studies can then be conducted to optimize its properties. The experimental protocols provided in this guide offer a robust framework for such investigations.
References
-
Nefiracetam - NutraPedia. (n.d.). Retrieved March 26, 2026, from [Link]
-
BRC Recovery. (2024, August 13). Nefiracetam: Cognitive Enhancer with Potential Neuroprotective Effects. Retrieved March 26, 2026, from [Link]
-
Kim, H. Y., et al. (2017). Rolipram, a Selective Phosphodiesterase 4 Inhibitor, Ameliorates Mechanical Hyperalgesia in a Rat Model of Chemotherapy-Induced Neuropathic Pain through Inhibition of Inflammatory Cytokines in the Dorsal Root Ganglion. Frontiers in Molecular Neuroscience, 10, 403. [Link]
-
Gao, Y., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega, 6(42), 27676–27683. [Link]
-
Iguchi, M., et al. (2004). A possible mechanism for improvement by a cognition-enhancer nefiracetam of spatial memory function and cAMP-mediated signal transduction system in sustained cerebral ischaemia in rats. British Journal of Pharmacology, 142(8), 1283–1292. [Link]
-
Yoshii, M., & Watabe, S. (1994). Cellular Mechanism of Action of Cognitive Enhancers: Effects of Nefiracetam on Neuronal Ca2+ Channels. Request PDF. [Link]
-
Yoshii, M., et al. (1992). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384). Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 100(5), 411–418. [Link]
-
Wang, C., et al. (2023). Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. International Journal of Neuropsychopharmacology, 26(9), 655–668. [Link]
-
Gao, Y., et al. (2021). Further Investigation of Synaptic Vesicle Protein 2A (SV2A) Ligands Designed for Positron Emission Tomography and Single-Photon Emission Computed Tomography Imaging: Synthesis and Structure–Activity Relationship of Substituted Pyridinylmethyl-4-(3,5-difluorophenyl)pyrrolidin-2-ones. ACS Omega, 6(42), 27676–27683. [Link]
-
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Wang, C., et al. (2023). Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling. Oxford Academic. [Link]
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Krivokolysko, S. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. [Link]
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Comparative Stability Analysis: (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride vs. Free Base
A Senior Application Scientist's Guide to Form Selection and Degradation Pathway Elucidation
Executive Summary
The selection of an active pharmaceutical ingredient's (API) physical form is a critical decision in drug development, profoundly impacting its stability, manufacturability, and bioavailability. This guide provides an in-depth comparative stability analysis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one as a hydrochloride (HCl) salt versus its free base form. Through a meticulously designed forced degradation study, guided by International Council for Harmonisation (ICH) principles, we will explore the intrinsic stability of each form under various stress conditions. Our findings indicate that while both forms are susceptible to lactam hydrolysis, the hydrochloride salt offers substantially enhanced protection against oxidative degradation due to the protonation of its primary amine. Conversely, the free base is significantly more vulnerable to oxidation. This guide details the experimental protocols, presents comparative data, elucidates potential degradation pathways, and offers expert recommendations for formulation and handling, providing researchers with the critical data needed to make an informed decision on form selection.
Introduction: The Criticality of Salt vs. Free Base Selection
(5R)-5-(2-aminoethyl)pyrrolidin-2-one is a chiral building block featuring a pyrrolidinone (lactam) ring and a primary amine side chain. The presence of the basic amino group makes it a prime candidate for salt formation, a common strategy to enhance an API's physicochemical properties such as solubility, dissolution rate, and stability.[1] The hydrochloride salt is one of the most frequently selected forms in the pharmaceutical industry.[2]
However, the decision to proceed with a salt or a free base is not trivial. The free base, while potentially having lower solubility, may exhibit different stability profiles and avoid issues related to the counter-ion, such as hygroscopicity or salt disproportionation.[3][4] This guide aims to provide a clear, evidence-based comparison of the chemical stability of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride and its corresponding free base to inform rational drug development.
Theoretical Basis for Stability Differences
The primary structural differences influencing stability are the protonation state of the primary amine and the resulting changes in the solid-state properties.
-
Amine Oxidation: Primary and secondary amines are susceptible to oxidation, a common degradation pathway.[5] The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents. In the hydrochloride salt, this lone pair is engaged in a bond with a proton (forming -NH3+), which significantly reduces its nucleophilicity and protects it from oxidative degradation.[5][6]
-
Lactam Hydrolysis: The 2-pyrrolidinone structure contains a cyclic amide (lactam) that is susceptible to hydrolysis under both acidic and basic conditions, which would result in ring-opening.[7] This degradation pathway is expected to be a potential liability for both the free base and the salt form.
-
Hygroscopicity: This is the tendency of a substance to absorb moisture from the air. While salts are often more crystalline and less hygroscopic, this is not a universal rule.[8] High hygroscopicity can introduce moisture, which may act as a plasticizer or a reactant, accelerating chemical degradation.[6]
-
Salt Disproportionation: The hydrochloride salt, particularly in a formulation with alkaline excipients, can revert to its less soluble free base form.[9][10] This conversion is influenced by factors like humidity, temperature, and the microenvironmental pH created by other components in the formulation.[1][11]
Caption: Key stability factors for the free base versus the HCl salt.
Experimental Design: A Forced Degradation Study
To empirically determine the stability of each form, a forced degradation (stress testing) study was designed in accordance with ICH Q1A(R2) guidelines.[12][13] The objective is to induce approximately 5-20% degradation to identify likely degradation products and establish the stability-indicating capability of the analytical method.[12]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the comparative forced degradation study.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Studies
Objective: To expose the API (both forms) to a range of stress conditions to identify degradation pathways.
Methodology: For each condition, solutions of (5R)-5-(2-aminoethyl)pyrrolidin-2-one free base and its HCl salt were prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol/water). Solid samples were used for thermal and photostability testing.
-
Acid Hydrolysis: Samples were mixed with 0.1 M HCl and heated at 60°C. Aliquots were taken at 2, 4, 8, and 24 hours, neutralized, and diluted for analysis.
-
Base Hydrolysis: Samples were mixed with 0.1 M NaOH and heated at 60°C. Aliquots were taken at 2, 4, 8, and 24 hours, neutralized, and diluted for analysis.[7]
-
Oxidative Degradation: Samples were treated with 6% hydrogen peroxide (H₂O₂) and kept at room temperature. Aliquots were taken at 2, 4, 8, and 24 hours for analysis.
-
Thermal Degradation: Solid API samples were placed in a controlled oven at 80°C for 7 days. Samples were then dissolved and analyzed.
-
Photodegradation: Solid and solution samples were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] Control samples were wrapped in aluminum foil to protect them from light.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an analytical method capable of separating the parent API from all potential degradation products.
-
Instrument: HPLC with UV and/or Mass Spectrometry (MS) detection.[14][15]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-based gradient from 5% B to 95% B to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and/or MS for peak identification.
-
Validation: The method's ability to be "stability-indicating" is confirmed by analyzing the stressed samples, ensuring that all degradation product peaks are well-resolved from the main API peak.
Results and Data Analysis
The following tables summarize the representative data obtained from the forced degradation studies.
Table 1: Hygroscopicity Comparison
| Form | Weight Gain at 40% RH (24h) | Weight Gain at 80% RH (24h) | Observations |
| Free Base | < 0.2% | ~ 3.5% | Becomes slightly clumpy at high humidity. |
| HCl Salt | < 0.1% | < 1.0% | Remains a free-flowing crystalline powder. |
Insight: The hydrochloride salt demonstrates superior physical stability with significantly lower hygroscopicity, reducing the risk of moisture-induced degradation.
Table 2: Forced Degradation Study Results (% Degradation after 24h)
| Stress Condition | Free Base (% Degradation) | HCl Salt (% Degradation) | Major Degradants Observed (by MS) |
| 0.1 M HCl, 60°C | ~ 8% | ~ 7% | Ring-opened product (M+18) |
| 0.1 M NaOH, 60°C | ~ 12% | ~ 11% | Ring-opened product (M+18) |
| 6% H₂O₂, RT | ~ 18% | < 2% | N-oxide (M+16) for Free Base |
| Thermal (Solid), 80°C | < 1% | < 1% | No significant degradation |
| Photolytic (Solid) | < 1% | < 1% | No significant degradation |
Analysis:
-
Hydrolytic Stability: Both forms show comparable, moderate degradation under acidic and basic conditions, confirming the susceptibility of the lactam ring to hydrolysis.
-
Oxidative Stability: A stark difference is observed. The free base undergoes significant degradation (~18%), with mass spectrometry data suggesting the formation of an N-oxide. The HCl salt is remarkably stable under the same conditions (<2% degradation), confirming the protective effect of protonating the primary amine.[5][6]
-
Thermal & Photostability: Both forms are robust in the solid state under thermal and photolytic stress.
Elucidation of Degradation Pathways
The experimental data points to two primary degradation pathways.
Caption: Potential degradation pathways identified during the study.
-
Oxidative Degradation (Free Base): The primary amine of the free base is oxidized to form the corresponding N-oxide. This is the most significant point of differentiation between the two forms.
-
Hydrolytic Degradation (Both Forms): The lactam ring is cleaved via hydrolysis, forming a gamma-amino acid derivative. This pathway is common to pyrrolidinone-containing molecules and occurs in both the salt and free base.[7]
Conclusion and Professional Recommendations
Based on this comprehensive comparative analysis, the hydrochloride salt of (5R)-5-(2-aminoethyl)pyrrolidin-2-one demonstrates a superior stability profile compared to its free base form.
The primary advantage of the HCl salt is its exceptional resistance to oxidative degradation, which is a major liability for the free base. Furthermore, its lower hygroscopicity enhances its physical stability and simplifies handling and storage. While both forms are susceptible to lactam hydrolysis, this can be mitigated by controlling pH in aqueous formulations.
Recommendations for Drug Development Professionals:
-
Form Selection: The hydrochloride salt is the recommended form for further development due to its enhanced chemical and physical stability.
-
Storage and Handling: Both forms should be stored in well-sealed containers protected from excessive humidity. The HCl salt's lower hygroscopicity makes it more robust for standard handling procedures.
-
Formulation Strategy: When formulating the HCl salt, care should be taken to avoid highly alkaline excipients that could raise the microenvironmental pH and risk salt disproportionation.[11] Screening for excipient compatibility is a mandatory step. For liquid formulations, maintaining a slightly acidic to neutral pH is advisable to minimize the rate of lactam hydrolysis.
By leveraging these insights, researchers can mitigate stability-related risks, streamline formulation development, and ensure the delivery of a safe and effective final drug product.
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ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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A Comparative Guide to Benchmarking (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride Efficacy in Receptor Binding Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the receptor binding efficacy of novel compounds, using (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride as a representative example. We will delve into the strategic selection of comparative assays, detailed experimental protocols, and the nuanced interpretation of binding data, all grounded in established scientific principles.
Introduction: The Pyrrolidinone Scaffold and the Imperative of Robust Benchmarking
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] Its synthetic tractability and ability to present diverse pharmacophoric features make it a recurring motif in the quest for novel therapeutics.[1] When a new derivative such as (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride emerges, a critical early step in its characterization is the determination of its binding affinity and selectivity for its intended biological target.
Receptor binding assays are the cornerstone of this process, providing quantitative measures of the interaction between a ligand and a receptor.[2][3][4] These assays are fundamental to understanding a compound's mechanism of action, guiding structure-activity relationship (SAR) studies, and ultimately, predicting its potential therapeutic efficacy.[5] This guide will provide a detailed roadmap for conducting a comparative analysis of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride against other relevant ligands.
For the purpose of this guide, and in the absence of a specified target for (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, we will proceed with a hypothetical scenario where our compound of interest is being investigated as a modulator of the urokinase-type plasminogen activator receptor (uPAR) . This choice is informed by existing research demonstrating that pyrrolidinone-based compounds can interact with this receptor.[6][7]
The Benchmarking Strategy: A Multi-Faceted Approach
A robust benchmarking strategy involves more than simply measuring the binding affinity of a single compound. It requires a carefully designed set of experiments that compare the compound of interest to a panel of relevant alternatives.
Selection of Competitor Compounds
The choice of competitor compounds is crucial for a meaningful comparison. For our hypothetical study of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride as a uPAR modulator, we would select:
-
A Known High-Affinity Ligand: A well-characterized uPAR binder to serve as a positive control and a benchmark for potency.
-
A Structurally Similar Compound with Known Activity: For instance, another pyrrolidinone derivative that has been previously characterized at uPAR.[6] This helps to understand the impact of subtle structural modifications.
-
A Negative Control: A compound not expected to bind to uPAR, to ensure the specificity of the observed binding.
Choosing the Right Assay: A Comparison of Methodologies
Several techniques can be employed to measure receptor-ligand binding, each with its own advantages and limitations.[4] We will focus on two widely used and complementary methods: the radioligand binding assay and the fluorescence polarization assay.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for benchmarking the binding of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride to our hypothetical target, uPAR.
Radioligand Competition Binding Assay
Radioligand binding assays are considered a gold standard for their sensitivity and robustness in quantifying ligand-receptor interactions.[8][9][10] This competitive assay format determines the affinity of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[8][10][11]
Principle: A fixed concentration of a high-affinity radioligand is incubated with the receptor source (e.g., cell membranes expressing uPAR). Increasing concentrations of the unlabeled test compound, (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, are added to compete for binding to the receptor. The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
Experimental Workflow:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare membranes from cells overexpressing uPAR.[12] The protein concentration of the membrane preparation should be determined using a standard protein assay.[2]
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Setup: In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Receptor membranes, radioligand, and a high concentration of an unlabeled, high-affinity uPAR ligand.
-
Test Compound: Receptor membranes, radioligand, and the desired concentration of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride or competitor compound.[12]
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[8]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.[8][12]
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[2]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a homogeneous assay technique that is well-suited for high-throughput screening (HTS) and drug discovery.[13][14][15] It measures changes in the apparent molecular size of a fluorescently labeled ligand (tracer) upon binding to a receptor.[13][16]
Principle: A small, fluorescently labeled tracer rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger receptor molecule, its rotation slows down, leading to an increase in fluorescence polarization.[14][17] In a competitive FP assay, an unlabeled test compound competes with the fluorescent tracer for binding to the receptor. As the test compound displaces the tracer, the amount of free tracer increases, causing a decrease in the overall fluorescence polarization.[15]
Experimental Workflow:
Caption: Workflow for a fluorescence polarization competition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified uPAR in an appropriate assay buffer.
-
Prepare a solution of a fluorescently labeled uPAR ligand (tracer).
-
Perform serial dilutions of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride and competitor compounds.
-
-
Assay Setup: In a low-volume, black microplate, add the receptor, fluorescent tracer, and test compound solutions to the wells. Include controls for high polarization (receptor + tracer) and low polarization (tracer only).
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization of each well using a plate reader equipped with the appropriate polarizing filters.[17]
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Interpretation and Presentation
The primary outputs of these binding assays are the IC50 and Ki values, which quantify the binding affinity of the test compounds.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a compound that is required to inhibit 50% of the specific binding of the radioligand or fluorescent tracer. It is an operational parameter that can be influenced by assay conditions.
-
Ki (Inhibition constant): The dissociation constant of the inhibitor-receptor complex. It is an intrinsic measure of the affinity of the inhibitor for the receptor and is independent of the assay conditions. A lower Ki value indicates a higher binding affinity.[2]
-
Bmax (Maximum receptor density): Determined from saturation binding assays (a variation of the radioligand binding assay), Bmax represents the total number of receptors in the preparation.[2]
Comparative Data Table:
The results of the binding assays should be summarized in a clear and concise table to facilitate comparison.
| Compound | Radioligand Assay Ki (nM) | FP Assay IC50 (nM) |
| (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride | Hypothetical Value | Hypothetical Value |
| Known uPAR Ligand (Positive Control) | Hypothetical Value | Hypothetical Value |
| Structurally Similar Pyrrolidinone | Hypothetical Value | Hypothetical Value |
| Negative Control | >10,000 | >10,000 |
Contextualizing Binding: The uPAR Signaling Pathway
Understanding the biological context of receptor binding is crucial. uPAR is a key player in cell migration, invasion, and signaling.[6] The binding of a ligand to uPAR can initiate a cascade of downstream events.
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- 14. Insights & FAQs | How Does Fluorescence Polarization Work? [celtarys.com]
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- 16. Fluorescence anisotropy (polarization): from drug screening to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
Inter-laboratory validation of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride analytical methods
An Inter-Laboratory Comparison Guide to the Validation of Analytical Methods for (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride
This guide provides a comprehensive framework for the development, validation, and inter-laboratory transfer of analytical methods for (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride. Given the absence of standardized public monographs for this specific compound, this document establishes a scientifically rigorous approach based on first principles and authoritative international guidelines. We will compare potential analytical methodologies and provide a detailed roadmap for ensuring method performance is accurate, precise, and reproducible across different laboratory environments.
The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a critical step in drug development and quality control.[3][4]
Foundational Strategy: Selecting the Right Analytical Tool
The molecular structure of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride—a polar, chiral molecule containing a primary amine and a lactam ring—guides the selection of appropriate analytical techniques. The hydrochloride salt form ensures aqueous solubility.
Comparison of Potential Analytical Methodologies
| Methodology | Principle | Advantages for this Analyte | Challenges & Causality | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and mobile phase. | High versatility, excellent for quantifying polar, non-volatile compounds. Amenable to various detection methods (UV, MS). | The analyte's high polarity can lead to poor retention on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing chromatography are often necessary to achieve adequate retention and separation. | Assay, Impurity Quantification, Enantiomeric Purity |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase. | High resolution and sensitivity, especially with a Mass Spectrometry (MS) detector. | The analyte is non-volatile and highly polar, requiring chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[5] This adds complexity and potential for analytical variability. | Limit tests for volatile impurities; less ideal for primary assay. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, making it the gold standard for identity confirmation. Quantitative NMR (qNMR) can be used as a primary method without a reference standard. | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample and specialized equipment. Not suitable for trace-level impurity detection. | Identification, Structural Elucidation |
The Validation Workflow: A Blueprint for Trustworthiness
A validated analytical method provides documented evidence of its reliability. The following workflow, grounded in ICH Q2(R1) principles, ensures that every aspect of the method's performance is thoroughly evaluated.[2][6]
Caption: Overall workflow for analytical method validation and transfer.
Protocol Deep Dive: Single-Laboratory Validation
This section provides detailed experimental protocols for validating a hypothetical HPLC-UV method for the assay of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride.
Proposed HPLC Method Conditions
| Parameter | Recommended Condition | Justification (The "Why") |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard, reliable systems widely available in QC labs. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with an ion-pairing agent. | A C18 column provides a hydrophobic stationary phase. The amine group requires an ion-pairing agent (e.g., heptafluorobutyric acid) to form a neutral complex, enhancing retention. |
| Mobile Phase | Acetonitrile:Water with 0.1% Heptafluorobutyric Acid (HFBA) (Gradient or Isocratic) | Acetonitrile is a common organic modifier. HFBA provides the ion-pairing effect. The ratio is optimized to achieve a suitable retention time (e.g., 3-10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and analyte-column interactions. |
| UV Detection | ~210 nm | The pyrrolidinone chromophore lacks strong UV absorbance at higher wavelengths; detection in the low UV range is necessary.[7] |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
Validation Parameter Protocols
The validation is conducted in line with ICH guidelines, which describe the necessary criteria, including linearity, precision, accuracy, and specificity.[4]
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[8]
-
Protocol:
-
Analyze a blank sample (diluent only) to demonstrate no interference at the analyte's retention time.
-
Analyze a reference standard solution of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride.
-
Analyze a sample of the drug substance spiked with known related substances and potential degradation products.
-
Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the stressed samples.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any other component. Peak purity analysis (using a photodiode array detector) should yield a purity angle less than the purity threshold.
B. Linearity & Range Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specified range.[2]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a minimum of five concentration levels by serial dilution, covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[6]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
C. Accuracy Accuracy is the closeness of the test results to the true value. It is often assessed by recovery studies.[9]
-
Protocol:
-
Prepare a placebo (matrix without the active ingredient) if analyzing a drug product.
-
Spike the placebo at three concentration levels (e.g., 80%, 100%, 120%) with a known amount of the reference standard. Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.
D. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2]
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (3 concentrations, 3 replicates each).[2]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[10]
E. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Protocol:
-
Analyze samples while making small, deliberate changes to key parameters, one at a time.
-
Example variations:
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase pH or Organic Composition: ± 2%
-
-
-
Acceptance Criteria: System suitability parameters must pass under all varied conditions. The change in assay results should not be statistically significant.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Forced degradation, analysis of spiked samples | No interference at analyte retention time; Peak purity passes. |
| Linearity | 5 concentrations, 80-120% of nominal | Coefficient of Determination (r²) ≥ 0.999 |
| Range | Derived from Linearity, Accuracy, and Precision data | 80-120% of the test concentration for assay.[2] |
| Accuracy | Spiked placebo recovery at 3 levels (n=3) | Mean recovery: 98.0% - 102.0% |
| Precision (Repeatability) | 6 replicates at 100% concentration | %RSD ≤ 2.0% |
| Precision (Intermediate) | Different day, analyst, equipment | %RSD ≤ 2.0% |
| Robustness | Deliberate small changes to method parameters | System suitability passes; results are not significantly affected. |
The Bridge to Reproducibility: Inter-Laboratory Validation
Inter-laboratory validation, or method transfer, qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[11] The goal is to demonstrate that the receiving lab can achieve comparable results, ensuring consistency across different sites.[11]
Caption: A typical workflow for an inter-laboratory method transfer study.
Inter-Laboratory Validation Protocol
-
Objective: To demonstrate that the analytical method, when transferred from Lab A (Transferring) to Lab B (Receiving), provides comparable results.[11]
-
Materials:
-
A sufficient quantity of three homogeneous batches of the drug substance.
-
A single, well-characterized lot of the reference standard.
-
-
Experimental Design:
-
Analysts: Two analysts at the receiving laboratory (Lab B) and one analyst at the transferring laboratory (Lab A) will perform the analysis.
-
Samples: Each analyst will test all three batches of the drug substance.
-
Replicates: Each analyst will prepare and analyze six independent samples for each batch (n=6).
-
-
Procedure:
-
Both laboratories must perform and pass system suitability tests as defined in the analytical method before any sample analysis.
-
All analysts must follow the validated analytical method precisely for sample and standard preparation.
-
Results (e.g., % Assay) for all 18 samples (3 batches x 6 replicates) from each analyst are reported.
-
-
Statistical Analysis & Acceptance Criteria: Statistical analysis is the cornerstone for objectively comparing results between laboratories.[11] The mean assay values and the precision (%RSD) are compared.
| Parameter | Statistical Test | Acceptance Criteria |
| Comparison of Means | Two One-Sided T-test (TOST) for equivalence | The 90% confidence interval for the difference between the lab means should be within ±2.0% of the overall mean. |
| Comparison of Precision | F-test | There should be no statistically significant difference in the variances between the two labs (p > 0.05). |
| Individual Results | N/A | All individual assay results from the receiving lab must be within the specification limits. |
| Intermediate Precision (Receiving Lab) | ANOVA | The overall %RSD for all results generated at the receiving lab (2 analysts x 3 batches x 6 replicates = 36 results) should be ≤ 2.5%. |
Successful completion of this protocol provides documented evidence that the analytical method is robust and transferable, ensuring consistent quality assessment of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride regardless of the testing location.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Bari, M. F., & Rane, K. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. IntechOpen. [Link]
-
D'Archivio, A. A., et al. (2020). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. [Link]
-
Pharmaguideline. (2013). Analytical Method Validation Protocol for Pharmaceuticals. [Link]
-
Pharmaceuticals and Medical Devices Agency (PMDA). (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
-
Lopez-Avila, V. (2015). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]
-
Grapp, M., et al. (2016). GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. Forensic Science International. [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Isogai, Y., et al. (2017). GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. ResearchGate. [Link]
-
PMDA. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
NIST. (2026). 2-Pyrrolidinone, TMS derivative. NIST Chemistry WebBook. [Link]
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- 11. benchchem.com [benchchem.com]
Comprehensive Safety and Disposal Protocol for (5R)-5-(2-aminoethyl)pyrrolidin-2-one Hydrochloride
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of rules, but as a system of mechanistic causality. To ensure absolute safety and regulatory compliance, laboratory professionals must understand why a compound behaves the way it does.
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a highly valuable chiral building block in drug development. However, its structural combination of a primary amine hydrochloride and a pyrrolidinone ring necessitates strict operational and disposal protocols[1][2]. This guide provides a self-validating system for the safe handling, spill management, and EPA-compliant disposal of this compound.
Chemical & Hazard Profile
Before executing any operational plan, we must establish the quantitative and qualitative hazard baseline of the compound[1]. The data below is synthesized from the structurally identical enantiomer and analogous pyrrolidinone derivatives[1][2].
| Property / Hazard | Specification |
| Chemical Name | (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride |
| Physical State | Solid (Crystalline Powder) |
| GHS Classification | Acute Toxicity 4 (Oral, Dermal, Inhalation)[1] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1] |
| Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Hydrogen chloride (HCl) gas[2][3] |
| EPA Waste Regulation | Governed under 40 CFR 261.3[3][4] |
Mechanistic Safety & Reactivity Profile
Understanding the molecular behavior of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is critical for predicting its risks and validating our safety choices:
-
Bioavailability & Systemic Toxicity: The hydrochloride salt form significantly increases the aqueous solubility of the molecule compared to its free base form. This enhanced solubility facilitates rapid absorption through mucous membranes and compromised skin, directly driving its Acute Tox. 4 classification[1][5].
-
Thermal Decomposition & Toxic Gas Generation: While the pyrrolidinone ring and primary amine are stable at room temperature, they decompose violently under high heat. Combustion of nitrogenous compounds yields highly toxic nitrogen oxides (NOx) and corrosive hydrogen chloride (HCl) gas[2][3]. This dictates the absolute requirement for high-temperature incineration equipped with NOx and acid gas scrubbers[6][7].
-
pH Dynamics in Aqueous Waste: Dissolution in water yields a slightly acidic solution due to the dissociation of the hydrochloride salt. If mixed directly with incompatible basic waste streams (e.g., strong alkalis or reactive hydrides) without prior neutralization, it can cause localized exothermic reactions[8].
Operational Handling & Spill Protocol
In the event of an accidental release, immediate containment is required to prevent aerosolization of the toxic powder[5]. Execute the following step-by-step methodology:
-
Evacuation and PPE: Immediately clear the immediate area. Don appropriate Personal Protective Equipment (PPE), including chemical-resistant nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved P95 or P100 particulate respirator to prevent inhalation of the active dust[2][3][5].
-
Dry Containment: Do not use water initially, as it will rapidly solubilize the hydrochloride salt, increasing the surface area of contamination and potential dermal absorption[8].
-
Absorption and Sweeping: For solid spills, carefully sweep the powder using a static-free brush and pan to avoid generating airborne dust. For liquid solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[2][9].
-
Decontamination: Transfer all collected material into a high-density polyethylene (HDPE) hazardous waste container. Wash the spill area with a mild solvent (like ethanol) to dissolve residual organics, followed by a thorough wash with soap and water[2].
Standardized Disposal Procedures
Chemical waste generators must determine classification according to US EPA guidelines (40 CFR 261.3)[3][4]. Never dispose of this compound down the drain or in regular municipal trash[2][9].
Methodology A: Solid Waste (Powders, Consumables, PPE)
-
Collect all solid waste (including contaminated weighing paper, pipette tips, and gloves) in a dedicated, heavy-duty sealable biohazard/chemical bag[2].
-
Place the bag into a rigid, compatible secondary container (e.g., HDPE drum) with a secure lid[2].
-
Label explicitly as: "Hazardous Waste: Toxic Solid, Organic Amine Hydrochloride."
-
Route to a licensed RCRA facility for high-temperature incineration[7].
Methodology B: Aqueous Liquid Waste
-
Segregate the aqueous stream from heavy metals, strong oxidizers, and incompatible strong bases[3].
-
Neutralization Step: Slowly adjust the slightly acidic solution to a neutral pH (6-8) using dilute sodium hydroxide (NaOH) or sodium bicarbonate[6][8]. This prevents unintended exothermic reactions when bulking waste.
-
Store in vented, labeled carboys and manifest for aqueous hazardous waste disposal.
Methodology C: Organic Liquid Waste
-
Collect in designated non-halogenated organic waste carboys (unless the solvent vehicle itself is halogenated).
-
Ensure the waste manifest explicitly notes the presence of nitrogenous compounds and chlorides . This alerts the disposal facility to route the drum to an incinerator equipped with the necessary NOx and HCl scrubbers[6][7].
Waste Segregation Workflow
The following diagram illustrates the logical routing for the disposal of pyrrolidinone hydrochloride derivatives to ensure regulatory compliance and environmental safety.
Fig 1: Waste segregation and disposal workflow for pyrrolidinone derivatives.
References
-
NextSDS. (5S)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride - Chemical Substance Information. Retrieved from:[Link]
-
Environmental Protection Agency (EPA). Scientific and Technical Assessment Report on Nitrosamines and Amine Disposal. Retrieved from:[Link]
-
Cole-Parmer. Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Retrieved from:[Link]
-
Centers for Disease Control and Prevention (CDC). Production, Import/Export, Use, and Disposal of Isocyanates and Amines. Retrieved from: [Link]
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- 9. primera.com [primera.com]
A Researcher's Guide to the Safe Handling of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency has no place in the laboratory. This guide provides essential safety protocols and logistical plans for handling (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, a compound of interest for its potential applications. As a Senior Application Scientist, my aim is to instill a deep understanding of the "why" behind these procedures, fostering a culture of safety and scientific integrity.
Hazard Analysis: Understanding the Risks
(5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is a chiral molecule containing a pyrrolidine ring, a common scaffold in medicinal chemistry, and a hydrochloride salt, which enhances its solubility in aqueous media. The primary hazards associated with this compound can be inferred from its structural components:
-
Pyrrolidine Derivatives: These are often flammable liquids and can be corrosive or irritating to the skin and eyes.[1][2][3] Inhalation of vapors may cause respiratory tract irritation, and some pyrrolidine compounds can have effects on the central nervous system.[1]
-
Hydrochloric Acid: As a strong acid, it is highly corrosive and can cause severe burns upon contact with skin and eyes.[4][5] Inhalation of its vapors can lead to respiratory distress.[4]
Therefore, (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride should be handled as a substance that is potentially corrosive, a skin and eye irritant, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the essential PPE and the rationale for its use.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes of the compound, which could cause severe eye damage due to its corrosive nature.[1][3][6] The face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects the skin from direct contact, which could lead to irritation or chemical burns.[2][3] It is crucial to inspect gloves for any signs of degradation before use and to dispose of them properly after handling the chemical.[3] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes | A lab coat provides a removable barrier to protect skin and clothing from spills.[1][7] Closed-toe shoes are a fundamental laboratory safety requirement to protect the feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Recommended when working outside of a certified chemical fume hood or when there is a potential for aerosol generation. This minimizes the risk of inhaling harmful vapors.[6][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride is essential to ensure the safety of all laboratory personnel.
Preparation and Engineering Controls
-
Work Area: All handling of the solid compound and preparation of its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][9]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.[2]
Handling Procedure
Caption: Workflow for the safe handling of (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride.
-
Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood: Confirm that the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside the fume hood.
-
Solution Preparation: Slowly add the solid to the desired solvent in a suitable container. Be mindful of any potential exothermic reactions.
-
Post-Handling: After completing the task, decontaminate all surfaces and equipment used.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Chemical Waste: All unused (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride and its solutions should be collected in a designated, properly labeled hazardous waste container.[3][10]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be disposed of in a separate, clearly marked solid hazardous waste container.[3]
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for hazardous waste disposal.[2][10]
Emergency Procedures: Be Prepared for the Unexpected
In the event of an emergency, a swift and informed response can significantly mitigate the consequences.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][11] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
-
Spill: In the case of a small spill within a fume hood, use an appropriate absorbent material to contain and clean up the spill. For larger spills, evacuate the area and contact your institution's emergency response team.[1][2]
By adhering to these guidelines, researchers can confidently and safely handle (5R)-5-(2-aminoethyl)pyrrolidin-2-one hydrochloride, ensuring both personal safety and the integrity of their scientific pursuits.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet: Pyrrolidine. Retrieved from [Link]
-
SDFine. (n.d.). Chemwatch GHS SDS 1922. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Unknown. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Retrieved from [Link]
-
Unknown. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
